Computed Physicochemical Profile – XLogP3-AA, Hydrogen-Bond Acceptor Count, and Rotatable Bonds
The title compound exhibits a predicted logP (XLogP3‑AA) of 1.6, which is intermediate between less lipophilic analogues such as 1‑methanesulfonyl‑3‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidine (computed XLogP3‑AA ≈ 0.0, estimated from SMILES) and more lipophilic variants bearing aromatic sulfonyl groups [1]. It possesses zero hydrogen‑bond donors, seven hydrogen‑bond acceptors (contributed by the sulfonamide oxygen atoms, pyrazole nitrogen atoms, and fluorine atoms), and four rotatable bonds, defining a rigid yet adaptable scaffold suitable for fragment elaboration [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3‑AA, HBA, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.6; HBA = 7; Rotatable bonds = 4 |
| Comparator Or Baseline | 1‑Methanesulfonyl‑3‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidine: XLogP3‑AA ≈ 0.0 (estimated by SMILES analysis); other sulfonyl analogues range from −0.5 to 2.5 [1] |
| Quantified Difference | ΔXLogP ≈ +1.6 relative to the methanesulfonyl analogue |
| Conditions | Computed properties via PubChem 2021.05.07 release; XLogP3 3.0 algorithm |
Why This Matters
The intermediate lipophilicity and high hydrogen‑bond acceptor count suggest a balanced permeability‑solubility profile that may be advantageous for CNS or cellular target engagement relative to more polar or more lipophilic in‑class analogues.
- [1] PubChem Compound Summary for CID 121188714, 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine. National Center for Biotechnology Information (2026). View Source
